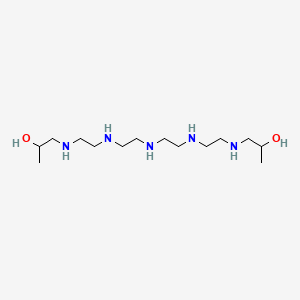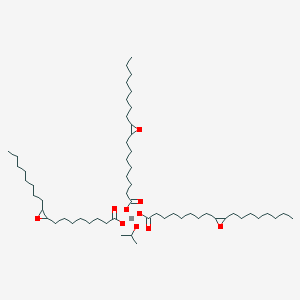
Trimercaptonitrosylruthenium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimercaptonitrosylruthenium is a coordination compound consisting of ruthenium, nitrosyl, and mercapto groups. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of the nitrosyl group (NO) and three mercapto groups (SH) coordinated to the ruthenium center gives it distinctive reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trimercaptonitrosylruthenium typically involves the reaction of ruthenium precursors with nitrosyl and mercapto ligands under controlled conditions. One common method includes the use of ruthenium trichloride (RuCl3) as the starting material, which is reacted with sodium nitrite (NaNO2) and thiol-containing compounds (e.g., thioglycolic acid) in an aqueous medium. The reaction is carried out under inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure proper coordination of the ligands to the ruthenium center.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in high yield and purity. The reaction conditions are optimized to ensure scalability and cost-effectiveness, making it feasible for large-scale applications.
Análisis De Reacciones Químicas
Types of Reactions: Trimercaptonitrosylruthenium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species, often involving the loss of the nitrosyl group.
Reduction: Reduction reactions can lead to the formation of lower oxidation state ruthenium species, which may exhibit different reactivity.
Substitution: Ligand substitution reactions are common, where the mercapto or nitrosyl groups can be replaced by other ligands under suitable conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), hydrazine (N2H4)
Substitution Reagents: Phosphines (e.g., triphenylphosphine), amines (e.g., ethylenediamine)
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ruthenium oxides, while substitution reactions can produce a variety of ruthenium complexes with different ligands.
Aplicaciones Científicas De Investigación
Trimercaptonitrosylruthenium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation processes.
Biology: The compound exhibits potential as a bioactive agent due to its ability to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein modification.
Medicine: Research has shown that ruthenium complexes, including this compound, possess anticancer properties. They can induce apoptosis in cancer cells and are being explored as alternatives to platinum-based drugs.
Industry: The compound is used in the development of advanced materials, such as sensors and molecular electronics, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of trimercaptonitrosylruthenium involves its interaction with molecular targets through coordination chemistry. The nitrosyl group can act as a ligand, binding to metal centers in enzymes or proteins, thereby altering their activity. The mercapto groups provide additional binding sites, enhancing the compound’s ability to form stable complexes with biological molecules. This multi-site binding capability is crucial for its biological activity, including its anticancer effects, where it can disrupt cellular processes and induce cell death.
Comparación Con Compuestos Similares
Trimercaptonitrosylruthenium can be compared with other ruthenium nitrosyl complexes, such as:
Pentammineruthenium nitrosyl chloride: Known for its stability and use in photochemical applications.
Ruthenium nitrosyl acetate: Used in catalytic processes and as a precursor for other ruthenium complexes.
Uniqueness: this compound stands out due to its combination of nitrosyl and mercapto ligands, which confer unique reactivity and stability. The presence of three mercapto groups allows for versatile coordination chemistry, making it suitable for a wide range of applications in research and industry.
Propiedades
Número CAS |
94022-56-7 |
|---|---|
Fórmula molecular |
H3NORuS3 |
Peso molecular |
230.3 g/mol |
Nombre IUPAC |
nitroxyl anion;ruthenium(4+);sulfanide |
InChI |
InChI=1S/NO.Ru.3H2S/c1-2;;;;/h;;3*1H2/q-1;+4;;;/p-3 |
Clave InChI |
PLGGNZSSVFXIOW-UHFFFAOYSA-K |
SMILES canónico |
[N-]=O.[SH-].[SH-].[SH-].[Ru+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(E)-(2-chloro-1-propylindol-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B13776345.png)










![4-[[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]amino]benzoic acid](/img/structure/B13776411.png)

